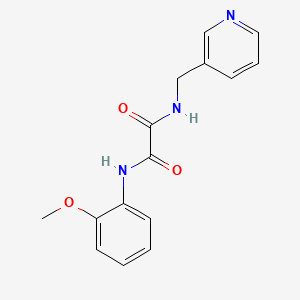
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N’-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions between appropriate precursors. Detailed protocols and optimization strategies are available in the literature .
Mécanisme D'action
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide acts as an inhibitor of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, whereas sirtuins are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging. This compound inhibits these enzymes by binding to their active sites, thereby preventing their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. This compound has also been shown to increase the expression of various genes involved in cellular processes, including apoptosis and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to inhibit various enzymes. However, this compound also has limitations, including its potential toxicity and the need for further studies to understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide, including the development of more potent and selective inhibitors, the investigation of its effects on other cellular processes, and the exploration of its potential applications in drug discovery and development. Further studies are also needed to understand the potential side effects and toxicity of this compound, as well as its efficacy in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has shown promise in cancer research, neurodegenerative diseases, and inflammation, and further studies are needed to explore its potential applications in drug discovery and development. Overall, this compound is a promising compound that has the potential to contribute to the advancement of scientific research.
Méthodes De Synthèse
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide can be synthesized through various methods, including the reaction of 2-methoxybenzoyl chloride with pyridine-3-carboxaldehyde in the presence of a base, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2-methoxybenzoyl chloride with 3-pyridinemethanol in the presence of a base, followed by the reaction with hydroxylamine hydrochloride. These methods have been optimized to produce high yields of this compound with purity suitable for scientific research.
Applications De Recherche Scientifique
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N'-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-7-3-2-6-12(13)18-15(20)14(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUIRTDXOAFVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

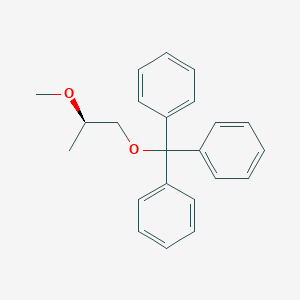
![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)

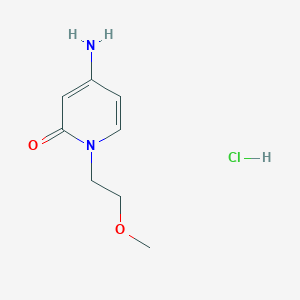
![N-(3,4-dichlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2921131.png)
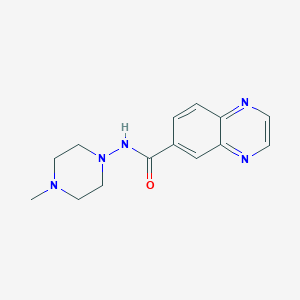
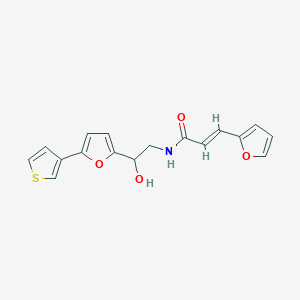
![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)
![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)
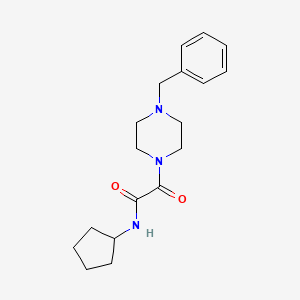
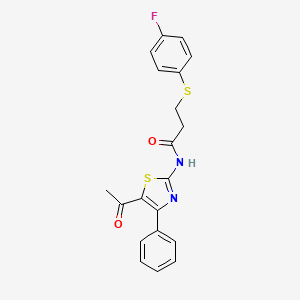
![3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide](/img/structure/B2921143.png)